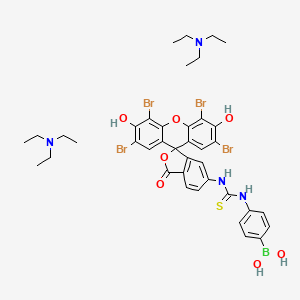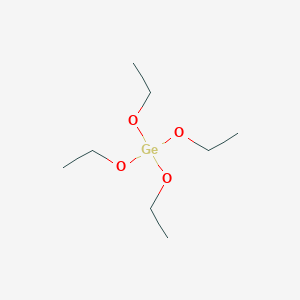
Tetraethoxygermane
Overview
Description
Tetraethoxygermane: is an organogermanium compound with the molecular formula C8H20GeO4 Germanium (IV) ethoxide . This compound is a colorless liquid that is soluble in anhydrous alcohol and benzene but hydrolyzes in water . It is primarily used as a sol-gel intermediate for optical fibers and photosensitive materials .
Mechanism of Action
). This compound is an organogermanium compound with four ethoxy groups attached to a central germanium atom. Here’s a breakdown of each aspect you’ve requested:
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethoxygermane can be synthesized by reacting germanium tetrachloride (GeCl4) with an excess of absolute ethanol in the presence of a base such as sodium . The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting mixture is then distilled to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful handling of reagents and solvents to ensure high purity and yield. The final product is often distilled under reduced pressure to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Tetraethoxygermane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form germanium dioxide (GeO2) and ethanol.
Substitution Reactions: Reacts with dialkanolamines to form germanium-containing derivatives.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.
Substitution Reactions: Dialkanolamines such as RN(CH2CH2O)(CHR’CHR’OH) are used, and the reaction conditions depend on the specific substituents involved.
Major Products:
Hydrolysis: Germanium dioxide (GeO2) and ethanol.
Substitution Reactions: Products include 2,2-diethoxy-1,3,6,2-dioxazagermocanes and 1,7,9,15-tetraoxa-4,12-diaza-8-germaspiro[7.7]pentadecanes.
Scientific Research Applications
Tetraethoxygermane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of germanium-containing compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
Germanium (IV) isopropoxide: Similar to tetraethoxygermane but with isopropoxide groups instead of ethoxide groups.
Germanium (IV) n-butoxide: Contains n-butoxide groups instead of ethoxide groups.
Uniqueness: this compound is unique due to its specific ethoxide groups, which provide distinct reactivity and solubility properties. Its ability to hydrolyze readily and form germanium dioxide makes it particularly useful in applications requiring precise control over material properties .
Properties
IUPAC Name |
tetraethoxygermane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20GeO4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMNGLIMQIPFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Ge](OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20GeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


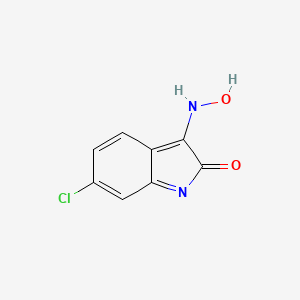
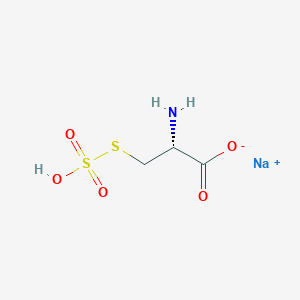
![Benzyl (1R,3s,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7984358.png)
![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)






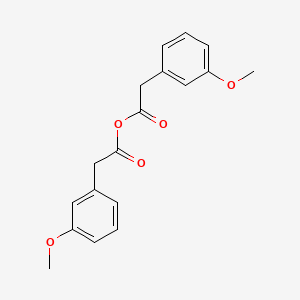

![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)
